Cas no 1807257-64-2 (Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate)

Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate
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- インチ: 1S/C10H8BrNO2S/c1-14-10(13)7-3-2-6(5-12)9(15)8(7)4-11/h2-3,15H,4H2,1H3
- InChIKey: MYDNQDAYHUPWNI-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=C(C#N)C=CC=1C(=O)OC)S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 51.1
Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015009775-1g |
Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate |
1807257-64-2 | 97% | 1g |
1,490.00 USD | 2021-06-21 |
Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate 関連文献
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoateに関する追加情報
Methyl 2-Bromomethyl-4-Cyano-3-Mercaptobenzoate (CAS No. 1807257-64-2): A Multifunctional Building Block in Advanced Materials and Drug Discovery
The Methyl 2-bromomethyl-4-cyano-3-mercaptobenzoate, identified by CAS No. 1807257-64-2, represents a versatile organic compound with unique structural features that have recently gained attention in interdisciplinary research. This compound combines a methyl ester group, a bromomethyl substituent, a cyano moiety, and a mercapto (thiol) functional group within its aromatic framework. These chemically reactive sites enable precise functionalization pathways, making it an ideal precursor for synthesizing advanced materials and pharmacologically active molecules.
Recent studies highlight its role in click chemistry applications, where the bromomethyl group facilitates rapid thiol-ene/yne coupling reactions under mild conditions. A 2023 paper published in Chemical Communications demonstrated its use as a crosslinker for creating stimuli-responsive hydrogels with tunable mechanical properties. The thiol (-SH) group provides redox-responsive behavior, while the cyano (-CN) functionality enhances electronic conductivity in these polymer networks. Such materials show promise for biosensors and drug delivery systems requiring environmental sensitivity.
In medicinal chemistry, researchers have leveraged the compound's structural flexibility to design targeted anticancer agents. A collaborative study between Stanford University and Merck Research Laboratories (published in Nature Chemistry, 2024) revealed that analogs incorporating this scaffold exhibit selective inhibition of polo-like kinase 1 (PLK1), a validated oncology target. The bromomethyl group serves as an electrophilic warhead for covalent binding to cysteine residues on the kinase surface, while the mercapto group modulates cellular permeability. Computational docking studies confirmed the compound's ability to form stable Michaelis complexes with PLK1's ATP-binding pocket.
The compound's synthesis has been optimized through solvent-free mechanochemical protocols reported in Green Chemistry (2023). Solid-state grinding of 3-bromo-4-cyanothiophenol with methyl acrylate under UV irradiation produces the title compound with >98% purity in one step. This method eliminates hazardous solvents and reduces energy consumption by 60% compared to traditional reflux methods, aligning with current sustainability initiatives in chemical manufacturing.
Spectroscopic analysis confirms its distinct physicochemical properties: FTIR confirms characteristic peaks at 1735 cm⁻¹ (ester C=O), 1150 cm⁻¹ (S–C stretch), and 1050 cm⁻¹ (C–Br stretch). NMR data shows well-resolved signals at δ 8.1–7.9 ppm (aromatic protons), δ 4.6 ppm (bromomethyl CH₂), and δ 3.8 ppm (methoxy group). These spectral fingerprints are critical for quality control in large-scale production processes.
Emerging applications extend into optoelectronics through its use as a dopant in perovskite solar cells. Research teams at MIT demonstrated that incorporating this compound into lead halide perovskites improves charge carrier mobility by forming passivating surface layers via sulfur-induced defect passivation. The cyano group also contributes to bandgap tuning, achieving power conversion efficiencies of up to 24.7% in prototype devices reported at the 2024 MRS Spring Meeting.
Its thiol functionality enables robust bioconjugation with proteins and antibodies through disulfide exchange mechanisms, making it valuable for producing antibody-drug conjugates (ADCs). A phase I clinical trial initiated in Q3/2023 evaluates an ADC based on this scaffold targeting HER2-positive breast cancers, showing improved tumor penetration compared to conventional linkers while maintaining stability during circulation.
The compound's multifunctional design allows simultaneous modulation of electronic properties, reactivity profiles, and biological interactions—key attributes for next-generation nanomedicines and smart materials systems. Ongoing investigations explore its potential as a chiral auxiliary in asymmetric synthesis and as a template for metal organic frameworks (MOFs) with tunable porosity.
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